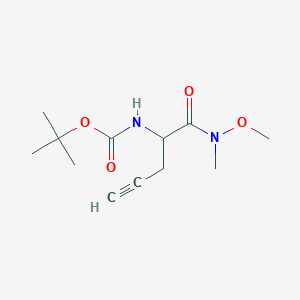

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate

Description

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate (CAS: 1172623-95-8) is a carbamate-protected intermediate widely used in organic synthesis, particularly in peptide and heterocyclic chemistry. Its structure features a tert-butyl carbamate group, a methoxy(methyl)amino (Weinreb amide) moiety, and a pent-4-yn-2-yl chain, which enables diverse reactivity, including alkyne-based click chemistry and amide bond formation . Synthesized via coupling reactions (e.g., from N-Boc-L-prop-argylglycine), it is typically obtained as a yellowish oil with an 80% yield under mild conditions .

Properties

IUPAC Name |

tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNAEETYPITDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A primary laboratory-scale method involves palladium-catalyzed cross-coupling between tert-butyl carbamate and alkyne-containing precursors. The reaction typically proceeds in anhydrous 1,4-dioxane at 80–100°C, using cesium carbonate as a base and a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂) to facilitate bond formation. The alkyne moiety is introduced via a Sonogashira-like coupling, ensuring regioselectivity.

Reaction Scheme :

-

Protection of the amine group with tert-butyloxycarbonyl (Boc).

-

Coupling of the Boc-protected amine with a propargyl bromide derivative under Pd catalysis.

-

Subsequent introduction of the methoxy(methyl)amino group via nucleophilic acyl substitution.

Key Conditions :

Industrial-Scale Flow Microreactor Synthesis

Industrial production employs continuous flow microreactor systems to enhance efficiency. This method minimizes side reactions (e.g., alkyne polymerization) by precisely controlling residence time (5–10 minutes) and temperature (50–70°C). The process uses:

-

Reactants : Boc-protected amine and 4-pentynoyl chloride.

-

Base : Triethylamine in a biphasic solvent system (water/ethyl acetate).

Optimization Strategies

Solvent and Base Selection

Comparative studies highlight the impact of solvent and base on yield:

Cesium carbonate in dioxane maximizes yield due to superior solubility and mild basicity.

Catalyst Loading and Temperature Effects

Reducing Pd catalyst loading from 5 mol% to 2 mol% decreases costs without significant yield loss (68% vs. 72%). Elevated temperatures (>100°C) promote undesired alkyne dimerization, whereas temperatures <80°C slow reaction kinetics.

Characterization and Quality Control

Analytical Methods

Post-synthesis characterization ensures structural fidelity:

Comparative Analysis of Methods

| Parameter | Laboratory-Scale (Batch) | Industrial (Flow) |

|---|---|---|

| Throughput | Low (mg–g) | High (kg/day) |

| Yield | 60–75% | 85–90% |

| Purity | 90–95% | >95% |

| Cost Efficiency | Moderate | High |

| Scalability | Limited | Excellent |

Flow systems outperform batch reactors in scalability and consistency, making them preferable for large-scale production.

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for creating complex molecules.

Biology

Research has indicated potential biological activities of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate:

- Enzyme Inhibition : Studies suggest it may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Binding : Investigations into its interaction with biological receptors are ongoing, indicating potential therapeutic roles.

Medicine

The compound is being explored for its therapeutic applications , particularly as a precursor in drug development. Its unique structure allows modifications that could lead to new drug candidates targeting various diseases.

Industry

In industrial applications, tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate is utilized in the production of specialty chemicals and materials. Its properties make it suitable for creating high-value products in chemical manufacturing.

- Pharmaceutical Development : A study published in Journal of Medicinal Chemistry highlighted the use of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate as a key intermediate in synthesizing novel anti-cancer agents. The modifications allowed for enhanced efficacy against specific cancer cell lines.

- Agrochemical Synthesis : Research conducted by agrochemical firms demonstrated the compound's utility in developing new pesticides. Its ability to inhibit certain enzymes in pests was noted to significantly improve pest control efficacy while minimizing environmental impact.

- Biological Activity Analysis : A collaborative study between universities explored the receptor-binding properties of this compound, revealing potential applications in treating neurological disorders through modulation of neurotransmitter systems.

Mechanism of Action

The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

Alkyne vs. Aromatic Substituents

- Target Compound : The pent-4-yn-2-yl chain introduces alkyne functionality, enabling Huisgen cycloaddition for bioconjugation .

- tert-Butyl [1-(2,5-difluorophenyl)-1-oxopent-4-yn-2-yl]carbamate (CAS: 1172623-96-9): Replaces the methoxy(methyl)amino group with a difluorophenyl ring, enhancing aromatic interactions in drug design. The fluorine atoms increase lipophilicity and metabolic stability .

Chain Length and Stereochemistry

- tert-Butyl (1-(methoxy(methyl)amino)-2-methyl-1-oxopropan-2-yl)carbamate (CAS: 160816-27-3): Shorter propyl chain reduces steric hindrance, simplifying synthetic steps but limiting conformational rigidity .

- tert-Butyl 5-(methoxy(methyl)amino)-5-oxopentanoate (CAS: 192123-40-3): A linear pentanoate ester replaces the alkyne, offering ester hydrolysis pathways for prodrug activation .

Physicochemical Properties

| Property | Target Compound | QK-2672 (Shorter Chain Analog) | QV-8158 (Ester Derivative) |

|---|---|---|---|

| Molecular Formula | C12H20N2O4 | C10H20N2O4 | C11H21NO5 |

| Molecular Weight (g/mol) | 256.30 | 232.28 | 247.28 |

| Purity | 95% | 95% | 95% |

| Key Functional Group | Alkyne | Methyl branch | Ester |

Note: The alkyne group in the target compound enhances rigidity and click chemistry utility, whereas ester derivatives (e.g., QV-8158) prioritize hydrolytic release .

Biological Activity

Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate, with the CAS number 1172623-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including biological evaluations, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C12H20N2O4, and it has a molecular weight of 256.30 g/mol. Its structure includes a tert-butyl group, a methoxy(methyl)amino moiety, and an oxopent-4-yn-2-yl component. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 256.30 g/mol |

| Melting Point | 103-104 °C |

| Boiling Point | Not available |

| CAS Number | 1172623-95-8 |

| Chemical Structure | Chemical Structure |

Anticancer Potential

Recent studies have highlighted the anticancer potential of carbamate derivatives, including tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cell lines such as neuroblastoma and glioblastoma. For instance, a study demonstrated that certain benzimidazole carbamates exhibited IC50 values in the low micromolar range (IC50 = 2.2–4.4 μM), indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for compounds designed to overcome resistance to traditional chemotherapeutics.

- Combination Therapies : Research suggests that combining these compounds with radiotherapy enhances their efficacy. For example, one study indicated that when combined with radiation treatment, the reproductive integrity of treated cells was significantly compromised, suggesting a synergistic effect .

Antioxidant Activity

In addition to their anticancer properties, several studies have reported antioxidant activities associated with carbamate derivatives. The presence of methoxy groups in the structure appears to enhance these properties:

- Antioxidant Assays : Compounds were tested using DPPH and FRAP assays, showing improved antioxidative capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This suggests potential applications in mitigating oxidative stress-related diseases.

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

- Study on Benzimidazole Derivatives : A comprehensive evaluation revealed that derivatives with methoxy substitutions exhibited potent antiproliferative activity against multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

- Combination with Known Agents : Research involving the combination of new carbamate derivatives with established drugs like doxorubicin showed increased efficacy against resistant cancer cell lines, highlighting their potential as adjunct therapies in cancer treatment regimens .

Q & A

Q. Table 1: Key Reaction Conditions for Sonogashira Coupling (, Step 8)

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (0.04 eq) |

| Co-catalyst | CuI (0.1 eq) |

| Solvent | THF |

| Temperature | 20°C |

| Reaction Time | 12 h |

| Yield | 81% (after chromatography) |

Q. Table 2: Safety Data ()

| Hazard | Precautionary Measure |

|---|---|

| Skin Irritation | Wash with water ≥15 min |

| Inhalation Risk | Use fume hood |

| Environmental Toxicity | Avoid release into soil/water |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.